3-(Trifluoromethyl)phenylthiourea
Overview
Description
3-(Trifluoromethyl)phenylthiourea is a chemical compound with the molecular formula C8H7F3N2S. Its average mass is 220.215 Da and its monoisotopic mass is 220.028198 Da .
Synthesis Analysis
The synthesis of copper-based thiourea complexes, including 3-(Trifluoromethyl)phenylthiourea, involves the reaction of CuCl2 with 3-(trifluoromethyl)phenylthiourea derivatives . The synthesis and characterization of initial ligands have been described in various studies .Molecular Structure Analysis
The molecular structure of 3-(Trifluoromethyl)phenylthiourea is represented by the linear formula CF3C6H4NHCSNH2 .Chemical Reactions Analysis
Thiourea derivatives, including those incorporating a 3-(trifluoromethyl)phenyl moiety, are known for their strong inhibitory effect on Gram-positive pathogens. They show potency towards both planktonic and biofilm-forming structures of staphylococcal species .Physical And Chemical Properties Analysis
3-(Trifluoromethyl)phenylthiourea has a molecular weight of 220.21 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Antimicrobial Activity
A study on Cu(II) complexes of 3-(trifluoromethyl)phenylthiourea derivatives demonstrated significant antimicrobial potency, particularly against Gram-positive pathogens. These compounds showed strong activity, surpassing even reference drugs, and effectively inhibited DNA gyrase and topoisomerase IV in Staphylococcus aureus (Bielenica et al., 2018).
Synthesis and Conversion
The synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, derived from 3-(trifluoromethyl)phenylthiourea, was achieved and used for the production of 4H-1,4-benzothiazines and their sulfones. These compounds' structures were confirmed through spectral studies (Thomas et al., 2003).
Enzyme Inhibition and Mercury Sensing
Thiourea derivatives, including 3-(trifluoromethyl)phenylthiourea, have been found to be efficient enzyme inhibitors and mercury sensors. Specific derivatives showed promising results in inhibiting enzymes like acetylcholinesterase and butyrylcholinesterase, as well as sensitivity in fluorescence studies for detecting mercury (Rahman et al., 2021).
Antioxidant and Antidiabetic Properties
Novel N‐substituted tetrahydropyrimidines based on phenylthiourea, involving trifluoroacetic acid, showed inhibitory action against enzymes like acetylcholinesterase, α‐glycosidase, and carbonic anhydrase. These compounds also demonstrated antioxidant activity in vitro (Maharramova et al., 2018).
Organocatalysis
1-[4-(perfluorooctyl)phenyl]-3-phenylthiourea was used as an organocatalyst in the chemoselective oxidation of sulfides, showing its potential in organic synthesis and catalysis applications (Huang et al., 2011).
Structural and Vibrational Characterization
Research on 1-benzyl-3-furoyl-1-phenylthiourea, a derivative, provided insights into its structural and vibrational characteristics, including X-ray diffraction studies and spectroscopy. This study contributes to understanding the physical and chemical properties of such compounds (Lestard et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[3-(trifluoromethyl)phenyl]thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2S/c9-8(10,11)5-2-1-3-6(4-5)13-7(12)14/h1-4H,(H3,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRUQAYFMKZMPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352856 | |
Record name | 3-(Trifluoromethyl)phenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)phenylthiourea | |
CAS RN |
1736-70-5 | |
Record name | 1736-70-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527802 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Trifluoromethyl)phenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Trifluoromethyl)phenylthiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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